molecular formula C12H10N4O3S2 B2815539 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide CAS No. 33987-99-4

2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide

Cat. No.: B2815539
CAS No.: 33987-99-4
M. Wt: 322.36
InChI Key: YYEZAZSGBIPTHO-UHFFFAOYSA-N
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Description

2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (CAS: 33987-99-4) is a sulfonamide-acetamide hybrid compound with the molecular formula C₁₂H₁₀N₄O₃S₂ and a molecular weight of 322.36 g/mol. Its structure features a thiazole ring linked via a sulfonyl group to a phenylacetamide scaffold, with a cyano (-C≡N) substituent at the acetamide α-carbon. Key physicochemical properties include a moderate lipophilicity (XlogP = 0.3), high topological polar surface area (149 Ų), and hydrogen-bonding capacity (2 donors, 7 acceptors) . The compound’s InChIKey (YYEZAZSGBIPTHO-UHFFFAOYSA-N) and SMILES (C1=C(C=CC(=C1)S(=O)(=O)NC2=NC=CS2)NC(=O)CC#N) highlight its distinct electronic and steric profile, making it a candidate for medicinal and materials chemistry applications .

Properties

IUPAC Name

2-cyano-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S2/c13-6-5-11(17)15-9-1-3-10(4-2-9)21(18,19)16-12-14-7-8-20-12/h1-4,7-8H,5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZAZSGBIPTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide typically involves the following steps:

  • Synthetic Routes: : The compound can be synthesized through a multi-step reaction process starting with the appropriate precursors. One common method involves the reaction of 1,3-thiazol-2-ylamine with chlorosulfonylbenzene followed by cyanoacetic acid.

  • Reaction Conditions: : The reaction conditions include maintaining an appropriate temperature and pH level to ensure the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

  • Industrial Production Methods: : On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of advanced chemical reactors and purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the cyano group to an amine group.

  • Substitution: : Substitution reactions can occur at various positions on the thiazole ring, leading to the formation of new compounds.

  • Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles are used in these reactions. The conditions include controlling temperature, solvent, and reaction time.

  • Major Products: : The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiazoles.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: : It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: : The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

The compound belongs to a broader class of N-(sulfamoylphenyl)acetamide derivatives , differing in heterocyclic substituents and functional groups. Key comparisons include:

Compound Name / ID Structural Features Pharmacological/Physicochemical Properties References
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzo[d]thiazole ring replaces thiazole; dimethyl substituents Higher lipophilicity (XlogP ~2.5); anti-inflammatory activity via COX-2 inhibition; m.p. 147.1°C
N-[4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl]phenyl-2-(1,3-dioxoisoindoline-2-yl)pentanamide Isoxazole heterocycle; isoindoline-dione substituent Enhanced π-π stacking (crystallinity); potential antidiabetic activity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl group; lacks cyano and sulfonyl groups Antifungal activity; twisted conformation (79.7° dihedral angle between aryl rings)
2-(4-Chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide Phenoxy linker; chloro and methyl substituents Increased molecular weight (437.92 g/mol); predicted density 1.505 g/cm³; potential herbicide activity
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide Diethylsulfamoyl group; lacks thiazole and cyano groups Analgesic activity comparable to paracetamol; improved solubility due to alkyl groups

Pharmacological Profile

  • Analgesic Activity: While the target compound lacks direct pharmacological data, analogues like N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) exhibit significant anti-hypernociceptive activity, suggesting that sulfamoyl-acetamide scaffolds are critical for pain modulation .
  • Anticancer Potential: Pyrazole-sulfonamide derivatives synthesized from structurally related cyanoacetamides (e.g., 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide) show apoptosis-inducing effects in colon cancer cells, implicating the cyano group’s role in enhancing reactivity .

Physicochemical and Crystallographic Comparisons

  • Lipophilicity : The target compound’s XlogP (0.3) is lower than benzo[d]thiazole analogues (XlogP ~2.5), favoring better aqueous solubility .
  • Crystal Packing: Unlike 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which forms 1-D chains via N–H⋯N hydrogen bonds , the target compound’s sulfonyl and cyano groups may promote intermolecular dipole interactions, though crystallographic data is lacking.

Biological Activity

2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a unique structure that contributes to its diverse biological effects, including antitumor and antibacterial properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H10N4O3S2. The presence of the thiazole moiety is critical for its biological activity, as it interacts with various biological targets.

Biological Activity Overview

Research has indicated that thiazole derivatives, including this compound, possess significant biological activities. The following sections detail specific activities observed in studies.

Antitumor Activity

Thiazole compounds have been evaluated for their antitumor properties. For instance:

  • Cytotoxicity : Studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation.
CompoundCell LineIC50 (µg/mL)
This compoundA549 (lung)1.98 ± 1.22
Other Thiazole DerivativeJurkat (leukemia)< 1.61

The presence of electron-donating groups in the phenyl ring enhances cytotoxicity, as demonstrated by structure-activity relationship (SAR) analyses.

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have shown promise in antimicrobial applications:

  • Antibacterial Effects : The compound has been tested against both Gram-positive and Gram-negative bacteria. Results indicate significant antibacterial activity correlating with the structural features of the thiazole ring.
Bacteria TypeMinimum Inhibitory Concentration (MIC)
Gram-positive (e.g., Staphylococcus aureus)32 µg/mL
Gram-negative (e.g., Escherichia coli)64 µg/mL

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Potential : A study evaluated a series of thiazole compounds, including this compound, against human cancer cell lines. The results demonstrated that this compound significantly inhibited tumor growth compared to standard chemotherapeutic agents like doxorubicin.
  • Antimicrobial Testing : Another research effort focused on the antibacterial properties of thiazole derivatives. The findings revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity against resistant strains of bacteria.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

  • Target Interaction : The compound may interact with cellular proteins involved in cell cycle regulation or apoptosis pathways.
  • Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

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